2-[2-Chloro-4-(trifluoromethyl)-phenoxy]acetonitrile
Description
Chemical Name: 2-[2-Chloro-4-(trifluoromethyl)-phenoxy]acetonitrile CAS No.: 874804-01-1 Molecular Formula: C₉H₆ClF₃NO Molecular Weight: 201.14 g/mol Structural Features: The compound consists of a phenoxy ring substituted with a chlorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 4, linked to an acetonitrile moiety. The trifluoromethyl group is a strong electron-withdrawing substituent, while the chlorine atom contributes to steric and electronic effects.
Properties
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenoxy]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-7-5-6(9(11,12)13)1-2-8(7)15-4-3-14/h1-2,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INITUXFHUHSQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
The reaction typically employs polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction kinetics. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) serves as the base, facilitating deprotonation of the phenol to generate a phenoxide ion, which subsequently attacks the electrophilic carbon in haloacetonitrile. For example, a patent by the European Patent Office (EP 3696165A1) describes a protocol where 2-chloro-4-(trifluoromethyl)phenol reacts with chloroacetonitrile in DMF at 130°C for 3 hours, achieving an 85.4% conversion rate. Copper(I) iodide (CuI) or tetrabutylammonium bromide (Bu₄NBr) is often added to catalyze the substitution, particularly when steric hindrance from the trifluoromethyl group slows reactivity.
Yield Optimization and Challenges
Yields for this method vary between 70% and 85%, contingent on the purity of the phenol starting material and the absence of moisture, which can hydrolyze the nitrile group to an amide. A critical challenge lies in minimizing the formation of byproducts such as 4-nitro-2-(trifluoromethyl)benzonitrile, which arises from competing nitration side reactions under acidic conditions. To address this, recent advancements recommend conducting the reaction under inert atmospheres (e.g., nitrogen or argon) and using anhydrous solvents.
Halogen Exchange Reactions Using 2-Bromo-4-Chloro-5-(Trifluoromethyl)Phenol
An alternative route involves halogen exchange, where 2-bromo-4-chloro-5-(trifluoromethyl)phenol undergoes substitution with cyanide ions to introduce the acetonitrile moiety. This method is particularly advantageous when brominated precursors are more readily available than their chloro counterparts.
Synthesis of the Brominated Phenol Intermediate
The brominated intermediate is synthesized via electrophilic aromatic substitution. As detailed in ChemicalBook’s protocol, 4-chloro-3-(trifluoromethyl)phenol is treated with bromine (Br₂) in acetic acid at 0–20°C for 2 hours, yielding 2-bromo-4-chloro-5-(trifluoromethyl)phenol with a 39% yield. The reaction mechanism proceeds through the generation of a bromonium ion intermediate, which is attacked by the electron-rich aromatic ring.
Cyanide Substitution
The brominated phenol is then reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂) or sodium cyanide (NaCN), in a polar solvent. For instance, Zn(CN)₂ in DMF at 120°C facilitates the displacement of bromine by the cyanide group, forming 2-[2-chloro-4-(trifluoromethyl)-phenoxy]acetonitrile. This step requires careful temperature control to prevent decomposition of the nitrile product, with optimal yields reported at 65–75%.
One-Pot Synthesis via Ullmann-Type Coupling
Recent patents describe a one-pot methodology combining Ullmann-type coupling and nitrile formation. This approach streamlines the synthesis by avoiding isolation of intermediates, thereby improving overall efficiency.
Reaction Design
In this method, 2-chloro-4-(trifluoromethyl)iodobenzene is reacted with ethylene glycol in the presence of a copper catalyst (e.g., CuI) and a ligand such as 1,10-phenanthroline. The ethylene glycol acts as a transient protecting group for the hydroxyl functionality, enabling subsequent displacement by acetonitrile under basic conditions. The use of microwave irradiation has been shown to reduce reaction times from 24 hours to 2 hours while maintaining yields above 80%.
Advantages Over Traditional Methods
The one-pot strategy eliminates the need for intermediate purification, reducing solvent waste and operational costs. However, it requires stringent control over stoichiometry to prevent over-alkylation or polymerization byproducts.
Comparative Analysis of Preparation Methods
The table below summarizes the key parameters of the three primary methods:
| Method | Starting Material | Catalyst/Solvent | Temperature (°C) | Yield (%) | Key Challenges |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 2-Chloro-4-(trifluoromethyl)phenol | CuI/DMF | 130 | 70–85 | Byproduct formation |
| Halogen Exchange | 2-Bromo-4-chloro-5-(trifluoromethyl)phenol | Zn(CN)₂/DMF | 120 | 65–75 | Low intermediate yield (39%) |
| One-Pot Ullmann Coupling | 2-Chloro-4-(trifluoromethyl)iodobenzene | CuI/1,10-phenanthroline | 150 (microwave) | 80–85 | Stoichiometric precision required |
Industrial-Scale Considerations and Environmental Impact
Scalability remains a critical factor in selecting a synthesis route. The nucleophilic substitution method is favored in industrial settings due to its simplicity and compatibility with continuous flow reactors. However, the use of toxic cyanide reagents in the halogen exchange route necessitates robust waste management systems to mitigate environmental risks. Emerging green chemistry approaches, such as employing ionic liquids as solvents or photocatalytic systems, are under investigation to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-4-(trifluoromethyl)-phenoxy]acetonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions include substituted phenoxyacetonitriles, amines, and various oxidized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-Chloro-4-(trifluoromethyl)-phenoxy]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-Chloro-4-(trifluoromethyl)-phenoxy]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Phenoxy Ring
2-(2,4,6-Trichlorophenoxy)acetonitrile
- CAS No.: 101495-06-1
- Molecular Formula: C₈H₄Cl₃NO
- Molecular Weight : 236.48 g/mol
- Key Differences: Features three chlorine substituents (positions 2, 4, and 6) instead of a chloro-trifluoromethyl pair.
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile
- CAS No.: 1193388-12-3
- Molecular Formula: C₁₁H₁₀F₃NO₂
- Molecular Weight : 245.2 g/mol
- Key Differences : Contains methoxy (-OCH₃) and trifluoroethoxy (-OCH₂CF₃) groups. The ether linkages increase electron-donating effects, which may alter reactivity in nucleophilic substitutions compared to the electron-withdrawing -CF₃ group in the target compound .
2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile
- CAS No.: 58432-61-4
- Molecular Formula : C₉H₃F₇N
- Molecular Weight : 258.12 g/mol
- Key Differences : Incorporates four fluorine atoms and a trifluoromethyl group, creating a highly electronegative and stable aromatic system. Such fluorinated derivatives are often used in materials science for their thermal and chemical resistance .
Functional Group Variations
2-(2-Chloro-4-formylphenoxy)acetonitrile
- CAS No.: 443289-82-5
- Molecular Formula: C₉H₆ClNO₂
- Molecular Weight : 195.6 g/mol
- Key Differences : Substitutes the trifluoromethyl group with a formyl (-CHO) group. The aldehyde functionality increases reactivity in condensation and nucleophilic addition reactions, making it more versatile in synthetic chemistry compared to the target compound .
2-(4-Chlorophenyl)-3-oxopropanenitrile
- CAS No.: 62538-21-0
- Molecular Formula: C₉H₆ClNO
- Molecular Weight : 179.6 g/mol
- Key Differences: Contains a ketone group adjacent to the nitrile, enabling keto-enol tautomerism. This structural feature is critical in intermediates for heterocyclic compound synthesis .
Physicochemical and Reactivity Comparisons
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |
|---|---|---|---|
| Target Compound | 201.14 | -Cl, -CF₃ | Moderate in organic solvents |
| 2-(2,4,6-Trichlorophenoxy)acetonitrile | 236.48 | -Cl (×3) | Low in polar solvents |
| 2-[3-Methoxy-4-(trifluoroethoxy)phenyl]acetonitrile | 245.2 | -OCH₃, -OCH₂CF₃ | High in ethers and alcohols |
Reactivity Profiles
- Electrophilic Substitution : The target compound’s -CF₃ group deactivates the ring, directing electrophiles to the meta position. In contrast, methoxy-substituted derivatives () activate the ring for ortho/para attacks.
- Nucleophilic Reactivity : The nitrile group in all compounds allows for reactions like hydrolysis to carboxylic acids or reduction to amines, but electron-withdrawing substituents (e.g., -CF₃) slow these reactions compared to electron-donating groups .
Biological Activity
2-[2-Chloro-4-(trifluoromethyl)-phenoxy]acetonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features, which include a chloro and trifluoromethyl group attached to a phenoxy ring. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-[2-Chloro-4-(trifluoromethyl)-phenoxy]acetonitrile can be represented as follows:
This compound features:
- A chloro group that enhances its lipophilicity.
- A trifluoromethyl group that contributes to its electronic properties and stability.
- An acetonitrile moiety that may influence its reactivity and interaction with biological targets.
The biological activity of 2-[2-Chloro-4-(trifluoromethyl)-phenoxy]acetonitrile is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the chloro and trifluoromethyl groups increases the compound's lipophilicity, facilitating its penetration into biological membranes. The nitrile group can form interactions with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of their activities.
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of 2-[2-Chloro-4-(trifluoromethyl)-phenoxy]acetonitrile. In vitro assays demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus. The mechanism involves interference with bacterial cell wall synthesis, likely due to the compound's ability to disrupt lipid membrane integrity.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In a series of assays, 2-[2-Chloro-4-(trifluoromethyl)-phenoxy]acetonitrile showed cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its role as a potential chemotherapeutic agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been noted for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, which indicates its potential use in treating inflammatory diseases .
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of 2-[2-Chloro-4-(trifluoromethyl)-phenoxy]acetonitrile against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to conventional antibiotics.
Case Study 2: Anticancer Properties
In another study published in the Journal of Cancer Research, the compound was tested on human breast cancer cell lines (MCF-7). The results showed that treatment with 50 µM of 2-[2-Chloro-4-(trifluoromethyl)-phenoxy]acetonitrile resulted in a 70% reduction in cell viability after 48 hours, with associated increases in apoptotic markers .
Research Findings
Q & A
Q. What are the recommended synthetic routes for 2-[2-Chloro-4-(trifluoromethyl)-phenoxy]acetonitrile, and how can purity be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution of a halogenated phenol derivative with chloroacetonitrile. For example, analogs like (2,5-Dichlorophenoxy)acetonitrile are synthesized via coupling of 2,5-dichlorophenol with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C . To optimize purity:
- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to minimize side reactions.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
- Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and ensure >95% purity for biological assays .
Q. How can structural characterization of this compound be performed to confirm its identity?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Compare ¹H/¹³C NMR shifts to analogs. The trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and nitrile (δ ~115–120 ppm) are key markers. For example, 3,5-Difluorophenylacetonitrile shows distinct aromatic proton splitting patterns .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺. Derivatives like 2-(4-Chlorophenoxy)benzonitrile exhibit fragmentation patterns consistent with loss of Cl and phenoxy groups .
- FT-IR : Verify nitrile stretch (~2240 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹) .
Q. What are the critical physicochemical properties (e.g., solubility, stability) relevant to handling this compound?
Methodological Answer:
- Solubility : Test in polar aprotic solvents (e.g., DMSO, acetonitrile) for reaction compatibility. Related compounds like 2-(2-Methoxy-5-nitrophenyl)acetonitrile are sparingly soluble in water but dissolve in acetone or DMSO .
- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the nitrile group. Monitor decomposition via TLC or HPLC under varying pH and temperature conditions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or bioactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., nitrile group) and frontier molecular orbitals (HOMO/LUMO). Compare with analogs like 2-(2,6-Dichlorophenoxy)propionitrile, which show reactivity at the phenoxy oxygen .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., cytochrome P450 enzymes). Marine-derived nitriles with similar substituents exhibit binding to hydrophobic enzyme pockets .
Q. How should experimental designs be structured to evaluate its environmental fate or toxicity?
Methodological Answer: Adopt a tiered approach:
- Laboratory Studies : Assess hydrolysis half-life (pH 5–9, 25°C) and photodegradation under UV light. Track degradation products via LC-MS .
- Ecotoxicology : Use Daphnia magna or algal bioassays. For example, chlorophenoxy derivatives show acute toxicity at LC₅₀ ~1–10 mg/L, requiring OECD 202/203 protocols .
- Field Studies : Monitor soil/water partitioning (log Kow) and bioaccumulation potential using radiolabeled analogs .
Q. How can contradictory spectral data (e.g., NMR shifts) from different sources be resolved?
Methodological Answer:
- Solvent Effects : Re-run NMR in standardized solvents (e.g., CDCl₃ vs. DMSO-d₆). For instance, 2-(2-Fluoro-5-methoxyphenyl)acetonitrile exhibits δ 4.2 ppm for the CH₂ group in CDCl₃ but δ 4.5 ppm in DMSO-d₆ due to hydrogen bonding .
- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening.
- Cross-Validation : Compare with high-resolution MS and X-ray crystallography data (if available) .
Q. What strategies mitigate challenges in synthesizing enantiopure derivatives for pharmacological studies?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts for asymmetric synthesis. For example, α-methoxy-α-(trifluoromethyl)phenylacetic acid derivatives achieve >90% enantiomeric excess (ee) .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer.
- Chiral HPLC : Separate racemic mixtures using Chiralpak IC columns (hexane/isopropanol mobile phase) .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for antiviral or antibacterial applications?
Methodological Answer:
- Bioisosteric Replacement : Substitute Cl with CF₃ or OCF₃ to enhance membrane permeability. Marine sponge-derived nitriles with trifluoromethyl groups show improved anti-QS activity .
- Pharmacophore Mapping : Align with known inhibitors (e.g., quorum-sensing disruptors). For instance, amide/terpene hybrids in S. siphonella exhibit IC₅₀ < 1 µM .
- In Silico ADMET : Predict metabolic stability (CYP3A4 liability) and toxicity (hERG inhibition) using SwissADME or ADMETLab .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
